molecular formula C17H15N3OS B15218282 5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 72873-71-3

5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B15218282
CAS No.: 72873-71-3
M. Wt: 309.4 g/mol
InChI Key: XQMKLFRRDLHVMY-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines a methoxyphenyl group, a pyridinyl group, and an imidazo[2,1-b]thiazole core, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 4-methoxybenzaldehyde, 4-pyridinecarboxaldehyde, and thiourea in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions, leading to the formation of the desired imidazo[2,1-b]thiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole has a wide range of applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the attached functional groups.

    Thiazolo[5,4-d]pyrimidines: These compounds have a thiazole ring fused to a pyrimidine ring, offering different chemical properties and applications.

Uniqueness

5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole is unique due to its specific combination of functional groups and its versatile reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72873-71-3

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-6-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C17H15N3OS/c1-21-14-4-2-13(3-5-14)16-15(12-6-8-18-9-7-12)19-17-20(16)10-11-22-17/h2-9H,10-11H2,1H3

InChI Key

XQMKLFRRDLHVMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C3N2CCS3)C4=CC=NC=C4

Origin of Product

United States

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